o-Tolyl-Isocyanated7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H7NO |

|---|---|

分子量 |

140.19 g/mol |

IUPAC名 |

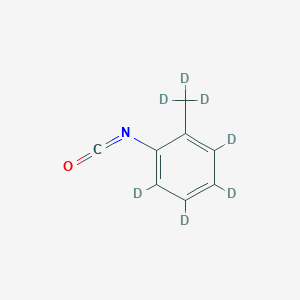

1,2,3,4-tetradeuterio-5-isocyanato-6-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChIキー |

VAYMIYBJLRRIFR-AAYPNNLASA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N=C=O)[2H])[2H] |

正規SMILES |

CC1=CC=CC=C1N=C=O |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Purification of o-Tolyl Isocyanate

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for o-tolyl isocyanate (2-methylphenyl isocyanate), a key intermediate in various chemical syntheses. The document details both traditional phosgenation-based routes and modern non-phosgene alternatives, offering detailed experimental protocols, comparative data, and process visualizations.

Core Properties of o-Tolyl Isocyanate

o-Tolyl isocyanate is a colorless to light yellow liquid that is sensitive to moisture.[1][2] It is a versatile reagent used in the production of polyurethanes, pesticides, and other fine chemicals.[2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of o-Tolyl Isocyanate

| Property | Value | Reference |

| CAS Number | 614-68-6 | [4] |

| Molecular Formula | C₈H₇NO | [4] |

| Molecular Weight | 133.15 g/mol | |

| Boiling Point | 185 °C (lit.) | [4] |

| 70-72 °C / 10 mmHg (lit.) | ||

| Density | 1.074 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.535 (lit.) | [4] |

| Flash Point | 198°F (92°C) | [2][4] |

| Solubility | Hydrolyzes in water | [4] |

Synthesis Methodologies

The industrial production of isocyanates has historically been dominated by the phosgenation of amines. However, due to the high toxicity of phosgene (B1210022), non-phosgene routes have gained significant attention.[3]

Phosgenation of o-Toluidine (B26562)

The most established method for synthesizing o-tolyl isocyanate is the reaction of o-toluidine with phosgene (COCl₂) or a phosgene equivalent like triphosgene (B27547).[5] This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then dehydrochlorinated to yield the isocyanate.[6]

Reaction Scheme: CH₃C₆H₄NH₂ (o-toluidine) + COCl₂ (phosgene) → CH₃C₆H₄NCO (o-tolyl isocyanate) + 2 HCl

The reaction is typically carried out in an inert solvent, such as o-dichlorobenzene (ODCB), at temperatures ranging from 40 to 150 °C.[7] Gas-phase phosgenation is also employed, which can be more economical and environmentally benign due to reduced solvent usage.[7][8]

Caption: Phosgenation pathway for o-tolyl isocyanate synthesis.

This protocol is adapted from a general procedure for isocyanate synthesis using triphosgene, a safer alternative to phosgene gas.[9][10]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.

-

Reagents:

-

o-Toluidine (20 mmol)

-

Triphosgene (bis(trichloromethyl) carbonate) (22 mmol)

-

Dichloromethane (DCM) (60 mL)

-

Triethylamine (B128534) (Et₃N) (6 mL)

-

-

Procedure: a. Dissolve triphosgene in 50 mL of DCM in the reaction flask. b. Dissolve o-toluidine in 10 mL of DCM and add it dropwise to the stirred triphosgene solution. c. After stirring for 30 minutes at room temperature, cool the mixture to -35 °C using a dry ice/acetone bath. d. Add triethylamine dropwise, ensuring the temperature remains low. e. Allow the mixture to warm to room temperature slowly and stir for an additional 2 hours.[9] f. Remove the solvent under vacuum. The resulting slurry contains crude o-tolyl isocyanate.[9]

-

Work-up and Purification: The crude product is then purified by fractional distillation under reduced pressure.

Non-Phosgene Routes

Non-phosgene methods avoid the use of highly toxic reagents and often result in higher quality products with simplified purification.[3] A common approach involves the synthesis of a carbamate (B1207046) intermediate followed by thermal decomposition.[3][11]

This two-step process involves reacting o-toluidine with dimethyl carbonate (DMC) to form a methyl carbamate, which is then heated to produce o-tolyl isocyanate and methanol.[11]

Reaction Scheme:

-

Carbamate Formation: CH₃C₆H₄NH₂ + (CH₃O)₂CO → CH₃C₆H₄NHCOOCH₃ + CH₃OH

-

Thermolysis: CH₃C₆H₄NHCOOCH₃ → CH₃C₆H₄NCO + CH₃OH

The reaction of aromatic amines like o-toluidine with DMC requires harsher conditions (higher temperatures and pressures) compared to aliphatic amines.[3] The subsequent thermolysis is typically carried out at temperatures around 260 °C.[11]

Caption: Two-step non-phosgene synthesis via carbamate thermolysis.

Table 2: Comparison of Synthesis Methods

| Parameter | Phosgenation Route | Non-Phosgene (DMC) Route |

| Primary Reagent | Phosgene or Triphosgene | Dimethyl Carbonate (DMC) |

| Toxicity Profile | High (Phosgene is extremely toxic) | Low (DMC is a green reagent) |

| Byproducts | 2 moles HCl per isocyanate group | Methanol (can be recycled) |

| Reaction Steps | Typically one-pot synthesis | Two distinct steps (carbamation, thermolysis) |

| Conditions | Milder temperatures, corrosive environment | Harsher conditions (high temp/pressure) |

| Product Purity | May contain chlorinated byproducts | Generally higher purity, chloride-free |

| Yield | Generally high | Yields for TDI reported up to 90%[11] |

Purification Methods

Regardless of the synthesis route, the crude o-tolyl isocyanate must be purified to remove unreacted starting materials, solvents, and byproducts. The primary method for purification is distillation under reduced pressure.[12][13]

Fractional Distillation

Fractional distillation is effective for separating o-tolyl isocyanate from both lower-boiling and higher-boiling impurities.

-

Apparatus: A standard distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux column), a condenser, and receiving flasks. A cold trap should be placed between the apparatus and the vacuum pump.

-

Procedure: a. Transfer the crude o-tolyl isocyanate to the distillation flask. b. Slowly reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). c. Begin heating the distillation flask gently using an oil bath. d. Collect the initial fraction, which typically contains low-boiling impurities and residual solvent. e. Collect the main fraction of o-tolyl isocyanate at its boiling point corresponding to the system pressure (e.g., 70-72 °C at 10 mmHg or 80-85 °C at 20 mmHg). f. Stop the distillation before the high-boiling residue begins to distill over. g. The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture to prevent degradation.[2]

Advanced Purification Techniques

For industrial-scale production or to achieve very high purity (>99.5%), more advanced techniques are employed.[13]

-

Thin-Film Evaporation: This technique is used to separate the isocyanate from high-boiling, tarry residues with minimal thermal stress on the product, which is crucial for heat-sensitive isocyanates.[12][13]

-

Dividing Wall Columns: In large-scale operations, dividing wall distillation columns can be used to separate the crude stream into low-boiling, pure product, and high-boiling fractions in a single apparatus, improving energy efficiency.[12]

The goal of purification is to reduce impurities, such as chlorine-containing compounds from phosgenation routes, to levels below 0.3-0.5%.[13]

Caption: General workflow for the purification of o-tolyl isocyanate.

References

- 1. o-Tolyl Isocyanate | CymitQuimica [cymitquimica.com]

- 2. store.p212121.com [store.p212121.com]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Phosgene - Wikipedia [en.wikipedia.org]

- 6. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 7. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 12. patents.justia.com [patents.justia.com]

- 13. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]

Physical and chemical properties of 2-methylphenyl isocyanate

An In-depth Technical Guide to 2-Methylphenyl Isocyanate

Introduction

2-Methylphenyl isocyanate, also known as o-tolyl isocyanate, is an aromatic organic compound featuring a methyl group and a highly reactive isocyanate group attached to a benzene (B151609) ring at ortho positions. Its unique structure makes it a critical reagent and building block in a multitude of chemical syntheses. For researchers, scientists, and professionals in drug development, understanding the nuanced physical and chemical properties of this compound is paramount for its effective and safe utilization. The isocyanate functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles to form stable linkages, a characteristic heavily exploited in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes.[1][2] This guide provides a comprehensive overview of 2-methylphenyl isocyanate, focusing on its core properties, reactivity, synthetic applications, and essential safety protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-methylphenyl isocyanate are summarized below. These properties are essential for handling, storage, and application in experimental designs.

Table 1: Physical Properties of 2-Methylphenyl Isocyanate

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [3][4] |

| Boiling Point | 185 °C (lit.) | [3][4] |

| Density | 1.074 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.535 (lit.) | [3][4] |

| Flash Point | 198 °F (92.2 °C) | [3] |

| Water Solubility | Hydrolyzes in water | [3][4] |

| CAS Number | 614-68-6 | [3][4] |

Chemical Reactivity and Mechanisms

The reactivity of 2-methylphenyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to attack by nucleophiles.

Key Reactions:

-

Reaction with Alcohols: When treated with an alcohol, an isocyanate forms a urethane (B1682113) (carbamate) linkage.[1] This reaction is fundamental to the production of polyurethanes when diisocyanates are reacted with polyols.

-

Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas.[1][5] This is a common strategy for creating complex molecules in medicinal chemistry.

-

Reaction with Water: 2-Methylphenyl isocyanate reacts with water (hydrolyzes) to form an unstable carbamic acid intermediate, which then decomposes to produce 2-methylaniline and carbon dioxide gas.[1][2] This reaction can cause a hazardous pressure buildup in sealed containers if contaminated with moisture.[1]

-

Polymerization: Acids and bases can initiate polymerization reactions.[1][2] Aliphatic diisocyanates can also self-react to form trimers.[1]

Incompatibilities: 2-Methylphenyl isocyanate is incompatible with a wide range of substances, including strong acids, strong bases, alcohols, amines, aldehydes, alkali metals, ketones, mercaptans, phenols, peroxides, and strong oxidizing agents.[1][2] These reactions are often exothermic and can release toxic gases.[1][2]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 614-68-6 CAS MSDS (2-Methylphenyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Methylphenyl isocyanate | 614-68-6 [chemicalbook.com]

- 5. Ureas - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of o-Tolyl Isocyanate (CAS Number 614-68-6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for o-Tolyl Isocyanate (CAS Number 614-68-6), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in reproducibility and further research.

Core Spectroscopic Data

The quantitative spectroscopic data for o-Tolyl Isocyanate, also known as 2-methylphenyl isocyanate, are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Detailed ¹³C NMR data for o-tolyl isocyanate is not explicitly available in the public domain searches. However, based on spectral data of similar aromatic isocyanates, the isocyanate carbon (-NCO) typically resonates in the range of 120-130 ppm.[1] The aromatic carbons would appear between 120 and 140 ppm, and the methyl carbon would be found in the upfield region of the spectrum.

IR (Infrared) Spectroscopy Data

The IR spectrum of o-tolyl isocyanate is characterized by a strong and sharp absorption band for the isocyanate (-N=C=O) functional group.

| Vibrational Mode | Peak Position (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | ~2270 | Strong |

Table 1: Key IR absorption data for o-Tolyl Isocyanate.

This characteristic peak is a primary diagnostic tool for identifying the isocyanate functionality in a molecule.[2]

MS (Mass Spectrometry) Data

The mass spectrum of o-tolyl isocyanate obtained by electron ionization (EI) shows a distinct fragmentation pattern. The molecular ion peak and major fragment ions are presented below.

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100.0 | [M]⁺ (Molecular Ion) |

| 104 | 36.0 | [M - CO]⁺ |

| 105 | 13.4 | [M - N]⁺ |

| 132 | 28.6 | [M - H]⁺ |

| 91 | 13.2 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | 17.7 | [C₆H₆]⁺ |

| 77 | 9.7 | [C₆H₅]⁺ |

Table 2: Mass spectrometry data for o-Tolyl Isocyanate.

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like o-tolyl isocyanate is as follows:

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence (e.g., zg30) is used. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is typically employed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS.

IR Spectroscopy

For a liquid sample such as o-tolyl isocyanate, the IR spectrum can be obtained using the following protocol:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The infrared spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Mass Spectrometry

A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

To illustrate the logical workflow of spectroscopic analysis for a chemical compound like o-tolyl isocyanate, the following diagram is provided.

Caption: Workflow of Spectroscopic Analysis.

References

Navigating the Nucleophilic Frontier: A Technical Guide to the Reactivity of o-Tolyl Isocyanate with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of ortho-tolyl isocyanate (o-TI) with primary and secondary amines. Understanding these reactions is paramount in various fields, including polymer chemistry, the synthesis of fine chemicals, and the development of novel pharmaceuticals, where the formation of urea (B33335) derivatives is a critical step. This document provides a comprehensive overview of the reaction kinetics, mechanistic pathways, and the significant influence of steric and electronic effects. Detailed experimental protocols for monitoring these reactions are also presented, alongside visual representations of the underlying chemical logic.

Core Principles of Reactivity

The reaction between an isocyanate and an amine is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of a substituted urea. The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

The general reactivity trend for isocyanates with nucleophiles is largely dictated by the nucleophilicity of the attacking species and the steric and electronic environment around the isocyanate group. Primary amines are generally more reactive than secondary amines towards isocyanates. This is attributed to both steric factors and the presence of two hydrogen atoms on the primary amine nitrogen, which can facilitate the reaction. Aliphatic amines, being more basic, are typically more reactive than aromatic amines.

For o-tolyl isocyanate, the presence of the methyl group in the ortho position to the isocyanate functionality introduces significant steric hindrance. This bulkiness can impede the approach of the amine nucleophile, leading to a decrease in reaction rates compared to its isomers, m-tolyl isocyanate and p-tolyl isocyanate, or the unsubstituted phenyl isocyanate.

Comparative Reactivity and Kinetic Data

While specific second-order rate constants for the reaction of o-tolyl isocyanate with a wide range of primary and secondary amines under standardized conditions are not extensively documented in publicly available literature, well-established qualitative and semi-quantitative trends provide a strong framework for understanding its reactivity. The following tables summarize these expected trends and provide illustrative data based on analogous systems.

It is crucial to note that the reaction of primary aliphatic amines with aromatic isocyanates can be extremely rapid, with reaction half-lives on the order of milliseconds, making them challenging to monitor with conventional batch techniques[1].

Table 1: Qualitative Reactivity of o-Tolyl Isocyanate with Various Amines

| Amine Type | Structure | Expected Relative Reactivity with o-Tolyl Isocyanate | Rationale |

| Primary Aliphatic | n-Butylamine | Very High | High nucleophilicity and minimal steric hindrance on the amine. |

| Secondary Aliphatic | Diethylamine | High | Good nucleophilicity, but slightly lower reactivity than primary amines due to increased steric bulk. |

| Primary Aromatic | Aniline | Moderate | Lower nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. |

| Secondary Aromatic | N-Methylaniline | Low | Reduced nucleophilicity and increased steric hindrance compared to primary aromatic amines. |

Table 2: Illustrative Second-Order Rate Constants for Reactions of Phenyl Isocyanate with Amines (as a proxy for o-Tolyl Isocyanate)

| Isocyanate | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| Phenyl Isocyanate | n-Butylamine | Toluene | 25 | Very High (qualitative observation)[1] |

| Phenyl Isocyanate | Diethylamine | Toluene | 25 | High (qualitative observation) |

Note: The reaction of aliphatic amines with aromatic isocyanates is often too fast to measure accurately with standard laboratory techniques, hence the qualitative descriptors.

Table 3: Enthalpy of Urethane Formation for Tolyl Isocyanates with Alcohols

While not a direct measure of the reaction with amines, the enthalpy of reaction for the formation of urethanes from tolyl isocyanates and alcohols provides insight into the exothermicity of the addition reaction. The reaction with amines is expected to be similarly or even more exothermic.

| Isocyanate | Alcohol | Enthalpy of Formation (kcal/mol) |

| o-Tolyl Isocyanate | n-Butanol | -23.5 |

| o-Tolyl Isocyanate | Isobutanol | -22.1 |

| o-Tolyl Isocyanate | sec-Butanol | -21.7 |

| m-Tolyl Isocyanate | n-Butanol | -19.5 |

| p-Tolyl Isocyanate | n-Butanol | -24.7 |

Reaction Mechanism and Influencing Factors

The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the amine on the isocyanate carbon, followed by a proton transfer.

Caption: General mechanism of urea formation.

Several factors significantly influence the rate of this reaction:

-

Steric Hindrance: The ortho-methyl group on o-tolyl isocyanate sterically hinders the approach of the amine. This effect is more pronounced with bulkier secondary amines.

-

Electronic Effects: The methyl group is weakly electron-donating, which slightly deactivates the isocyanate group towards nucleophilic attack compared to the unsubstituted phenyl isocyanate.

-

Amine Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the amine. Aliphatic amines are stronger nucleophiles than aromatic amines.

-

Solvent: The reaction rate can be influenced by the solvent polarity. Aprotic solvents are generally preferred to avoid side reactions of the isocyanate with protic solvents.

-

Catalysis: The reaction is often catalyzed by tertiary amines or organometallic compounds, although for the highly reactive aliphatic amines, catalysis is typically not necessary.

Experimental Protocols

Monitoring the reaction between o-tolyl isocyanate and amines can be effectively achieved using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for real-time tracking of the disappearance of the isocyanate reactant.

Kinetic Analysis using In-Situ FTIR Spectroscopy

Objective: To determine the second-order rate constant for the reaction of o-tolyl isocyanate with a primary or secondary amine.

Materials:

-

o-Tolyl isocyanate (reagent grade, freshly distilled if necessary)

-

Primary amine (e.g., n-butylamine, reagent grade)

-

Secondary amine (e.g., diethylamine, reagent grade)

-

Anhydrous aprotic solvent (e.g., toluene, dried over molecular sieves)

-

In-situ FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

-

Constant temperature reaction vessel with magnetic stirring

Procedure:

-

Preparation:

-

Prepare stock solutions of known concentrations of o-tolyl isocyanate and the amine in the anhydrous solvent.

-

Ensure all glassware is thoroughly dried to prevent side reactions with water.

-

-

FTIR Setup:

-

Set up the in-situ FTIR spectrometer and calibrate the ATR probe.

-

Record a background spectrum of the pure solvent at the desired reaction temperature.

-

-

Reaction Monitoring:

-

Place a known volume of the amine solution into the reaction vessel and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a known volume of the o-tolyl isocyanate stock solution to the stirred amine solution.

-

Immediately begin collecting FTIR spectra at regular time intervals. The isocyanate concentration is monitored by the disappearance of its characteristic strong absorption band around 2275 cm⁻¹.

-

-

Data Analysis:

-

The concentration of the isocyanate at each time point can be determined from the absorbance of the -N=C=O peak using a pre-established calibration curve (Beer-Lambert Law).

-

For a second-order reaction with equimolar initial concentrations of reactants, the rate constant (k) can be determined by plotting 1/[Isocyanate] versus time. The slope of the resulting straight line will be equal to k.

-

Caption: Workflow for kinetic analysis via FTIR.

Product Characterization

The urea product can be isolated and characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the substituted urea.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the isolated product.

Logical Relationships in Reactivity

The interplay of electronic and steric effects governs the reactivity of o-tolyl isocyanate. The following diagram illustrates these relationships.

References

Unraveling the Thermal Degradation of o-Tolyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thermal stability and decomposition pathways of isocyanates are critical parameters in chemical synthesis, material science, and safety assessments. o-Tolyl isocyanate, an important aromatic isocyanate, can undergo complex transformations at elevated temperatures. Understanding these pathways is essential for process optimization, hazard mitigation, and predicting the formation of potentially reactive intermediates. This technical guide provides an in-depth analysis of the plausible thermal decomposition mechanisms of o-tolyl isocyanate, based on fundamental principles of organic chemistry and pyrolysis of related aromatic compounds, as specific literature on this molecule is scarce.

Proposed Thermal Decomposition Pathways

At elevated temperatures, typically in the gas phase under pyrolysis conditions, o-tolyl isocyanate is expected to decompose through several competing pathways involving radical and pericyclic reactions. The primary decomposition routes likely involve the cleavage of the bonds connecting the isocyanate group to the aromatic ring and rearrangements of the isocyanate moiety itself. The presence of the ortho-methyl group can also influence the reaction pathways through radical stabilization or intramolecular reactions.

The following pathways are proposed based on established principles of high-temperature organic chemistry.

Pathway 1: Isomerization to Carbodiimide (B86325) and CO Extrusion

One potential pathway involves the initial dimerization of the isocyanate to form an unstable uretidinedione intermediate, which can then eliminate carbon dioxide to form a carbodiimide. The carbodiimide itself can be subject to further decomposition. A more direct, albeit higher energy, pathway could involve direct decarbonylation.

Pathway 2: Homolytic Cleavage

High temperatures can induce homolytic cleavage of the C-N bond between the aromatic ring and the isocyanate group, generating a tolyl radical and an isocyanate radical (•NCO). These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction and recombination.

Pathway 3: Rearrangement to Nitrene and Subsequent Reactions

Aryl isocyanates can, under thermal stress, potentially eliminate carbon monoxide to form a nitrene intermediate. The highly reactive tolyl-nitrene can then undergo several transformations, such as ring-expansion to form a dehydroazepine or insertion reactions.

Pathway 4: Intramolecular Cyclization involving the Ortho-Methyl Group

The ortho-methyl group provides an opportunity for intramolecular reactions. A potential pathway could involve a[1][2]-hydrogen shift from the methyl group to the isocyanate nitrogen, followed by cyclization and subsequent rearrangements, potentially leading to indole (B1671886) or related heterocyclic structures.

The interplay of these pathways is highly dependent on reaction conditions such as temperature, pressure, and residence time.

Caption: Proposed thermal decomposition pathways of o-tolyl isocyanate.

Summary of Decomposition Products

As direct experimental data for the thermal decomposition of o-tolyl isocyanate is not available in the surveyed literature, the following table summarizes the plausible products based on the proposed pathways. The actual product distribution would need to be determined experimentally.

| Pathway No. | Proposed Pathway Name | Key Intermediates | Plausible Final Products |

| 1 | Carbodiimide Formation | Uretidinedione | Di-o-tolylcarbodiimide, Carbon Monoxide |

| 2 | Homolytic Cleavage | Tolyl radical, Isocyanate radical (•NCO) | Toluene, Cyanuric acid (from NCO trimerization), Ditolyls |

| 3 | Nitrene Formation | o-Tolylnitrene | Dehydroazepines, Carbon Monoxide, Insertion products |

| 4 | Intramolecular Cyclization | Cyclic zwitterion/diradical | Indole, Isoindole, and related N-heterocycles |

Experimental Protocols for Studying Thermal Decomposition

The investigation of gas-phase thermal decomposition pathways of compounds like o-tolyl isocyanate is typically performed using a Flash Vacuum Pyrolysis (FVP) apparatus coupled with a suitable analytical technique.[3][4][5][6][7]

Objective: To identify the stable products and reactive intermediates formed during the high-temperature, low-pressure decomposition of o-tolyl isocyanate.

Key Apparatus:

-

Pyrolysis Tube: A quartz tube (typically 30-60 cm long, 1-2 cm diameter) packed with quartz wool or rings to ensure efficient heat transfer.[4]

-

Furnace: A tube furnace capable of reaching high temperatures (e.g., 400-1100 °C) and maintaining a stable temperature profile over the "hot zone" of the pyrolysis tube.[7]

-

Vacuum System: A high-vacuum system (rotary vane pump and diffusion/turbomolecular pump) to maintain low pressure (typically 10⁻² to 10⁻⁶ Torr), which favors unimolecular reactions and minimizes intermolecular collisions.[4][6]

-

Sample Introduction System: A heated inlet system or a sample vessel that allows for the controlled sublimation or vaporization of liquid o-tolyl isocyanate into the pyrolysis tube.

-

Trapping/Detection System:

-

For Stable Products: A cold trap (typically a U-tube immersed in liquid nitrogen) placed at the exit of the furnace to condense the pyrolysis products.[6] The collected pyrolysate is then analyzed offline by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

For Reactive Intermediates: The FVP setup can be directly coupled to a mass spectrometer or a matrix isolation system. In matrix isolation, the pyrolysis products are co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (at ~10 K). The trapped species can then be studied using spectroscopic methods like Infrared (IR) or Electron Spin Resonance (ESR) spectroscopy.[5][6]

-

General Procedure:

-

System Preparation: The pyrolysis apparatus is assembled and evacuated to the desired pressure. The furnace is heated to the target pyrolysis temperature.

-

Sample Introduction: A sample of o-tolyl isocyanate is slowly volatilized and introduced into the hot zone of the pyrolysis tube. The flow rate is controlled to ensure a short residence time (in the order of milliseconds) in the hot zone.[7]

-

Product Collection/Detection: The products exiting the furnace are either collected in a liquid nitrogen cold trap for later analysis or are directly analyzed by an online technique (e.g., mass spectrometry) or trapped in an inert matrix for spectroscopic characterization.

-

Analysis: The collected pyrolysate is warmed to room temperature, extracted with a suitable solvent (e.g., dichloromethane), and analyzed by GC-MS to identify and quantify the stable products. For matrix-isolated samples, spectroscopic analysis is performed at cryogenic temperatures.

-

Data Interpretation: The identified products are used to infer the active decomposition pathways at the given temperature. Experiments are typically repeated at various temperatures to map the temperature dependence of the product distribution.

Caption: General workflow for Flash Vacuum Pyrolysis (FVP) experiments.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 5. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

Solubility of o-Tolyl Isocyanate in Common Organic Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyl isocyanate (CAS 614-68-6) is a vital chemical intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polyurethanes.[1] Its utility is intrinsically linked to its solubility and reactivity in various organic solvents. This technical guide provides a comprehensive overview of the solubility of o-tolyl isocyanate, addressing the need for reliable data in experimental design and process development. Due to a lack of extensive, publicly available quantitative solubility data for o-tolyl isocyanate, this document combines theoretical solubility principles, data from isomeric analogs, and detailed experimental protocols for determining precise solubility.

Physicochemical Properties of o-Tolyl Isocyanate

A foundational understanding of o-tolyl isocyanate's physical and chemical properties is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C8H7NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.074 g/mL at 25 °C | [2][3] |

| Boiling Point | 185-186 °C | [2][4] |

| Refractive Index | n20/D 1.535 | [3] |

Predicted Solubility of o-Tolyl Isocyanate

The principle of "like dissolves like" provides a framework for predicting the solubility of o-tolyl isocyanate. As a molecule with a non-polar aromatic ring and a polar isocyanate functional group, its solubility is expected to be highest in solvents with similar characteristics, such as polar aprotic and aromatic hydrocarbon solvents. Conversely, it is expected to have lower solubility in highly polar protic solvents (with which it reacts) and non-polar aliphatic solvents.

The following table summarizes the predicted and known solubility of o-tolyl isocyanate and its isomers in a range of common organic solvents. It is critical to note that where specific data for the ortho-isomer is unavailable, predictions are based on general chemical principles and available data for the meta- and para-isomers.

| Solvent | Solvent Type | Predicted/Known Solubility of o-Tolyl Isocyanate | Notes on Isomer Solubility (m- and p-tolyl isocyanate) |

| Toluene | Aromatic | Miscible/Highly Soluble | Toluene-2,4-diisocyanate is soluble in toluene. |

| Benzene | Aromatic | Miscible/Highly Soluble | Aromatic isocyanates generally show high solubility in benzene. |

| Acetone | Ketone (Polar Aprotic) | Miscible/Highly Soluble | Isocyanates are generally soluble in acetone. |

| Ethyl Acetate | Ester (Polar Aprotic) | Soluble | Expected to be a good solvent. |

| Diethyl Ether | Ether (Slightly Polar) | Soluble | Expected to be a good solvent. |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Soluble | Expected to be a good solvent. |

| Acetonitrile | Nitrile (Polar Aprotic) | Soluble | p-Tolyl isocyanate has a melting point of 155-156 °C in acetonitrile/hexane. |

| Hexane | Aliphatic (Non-polar) | Sparingly Soluble | p-Tolyl isocyanate has a melting point of 155-156 °C in acetonitrile/hexane. |

| Ethanol | Alcohol (Polar Protic) | Reactive | Isocyanates react with alcohols to form urethanes.[5] |

| Methanol | Alcohol (Polar Protic) | Reactive | Isocyanates react with alcohols to form urethanes.[5] |

| Water | Polar Protic | Reactive and Sparingly Soluble | Hydrolyzes in water.[4] p-Tolyl isocyanate has a reported water solubility of 7.5 g/L at 20°C, and m-tolyl isocyanate has a reported water solubility of 10 g/L at 20°C.[6] |

Experimental Protocol for Determination of o-Tolyl Isocyanate Solubility

To obtain precise quantitative solubility data, a robust experimental protocol is necessary. The following method outlines a procedure for determining the equilibrium solubility of o-tolyl isocyanate in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials and Equipment

-

o-Tolyl isocyanate (≥98% purity)

-

Anhydrous organic solvents of interest

-

Derivatizing agent solution (e.g., 1-(2-methoxyphenyl)piperazine (B120316) in a suitable solvent)

-

HPLC system with UV detector

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Experimental Workflow

Caption: Workflow for the experimental determination of o-tolyl isocyanate solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of o-tolyl isocyanate to a known volume of the anhydrous solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw an aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute a known volume of the filtered, saturated solution with the same anhydrous solvent to bring the concentration into the analytical range of the HPLC method.

-

-

Derivatization:

-

To a known volume of the diluted sample, add an excess of the derivatizing agent solution. The reaction converts the reactive isocyanate into a stable derivative suitable for HPLC analysis.

-

Allow the derivatization reaction to proceed to completion according to the chosen derivatization protocol.

-

-

HPLC Analysis and Quantification:

-

Prepare a series of calibration standards by derivatizing known concentrations of o-tolyl isocyanate.

-

Inject the derivatized sample and calibration standards onto the HPLC system.

-

Quantify the concentration of the derivatized o-tolyl isocyanate in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Logical Framework for Solubility Prediction

The decision-making process for assessing the suitability of a solvent for o-tolyl isocyanate can be visualized as follows. This logical diagram emphasizes the critical initial step of determining whether the solvent is protic or aprotic, given the high reactivity of the isocyanate group.

Caption: Logical diagram for predicting the solubility behavior of o-tolyl isocyanate.

Conclusion

References

Navigating the Risks: A Technical Guide to the Safe Handling of o-Tolyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety precautions necessary for handling o-tolyl isocyanate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to mitigate the risks associated with this highly reactive compound. This guide details the substance's physicochemical properties, toxicological data, and recommended handling procedures, alongside detailed experimental protocols for key safety assessments and an exploration of the molecular pathways of isocyanate-induced toxicity.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of o-tolyl isocyanate is fundamental to its safe handling. The following tables summarize key quantitative data regarding its physical and chemical characteristics, as well as its toxicological profile.

Table 1: Physicochemical Properties of o-Tolyl Isocyanate

| Property | Value | Reference |

| CAS Number | 614-68-6 | |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 185 °C (lit.) | [1] |

| Density | 1.074 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 198°F | [1] |

| Refractive Index | n20/D 1.535 (lit.) | [1] |

| Solubility | Hydrolyzes in water | [1] |

| Vapor Pressure | 0.689 mmHg at 25°C | [1] |

Table 2: GHS Hazard Classification of o-Tolyl Isocyanate

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich

Table 3: Occupational Exposure Limits for Isocyanates

| Organization | Limit | Value |

| OSHA (PEL) | TWA | Not specifically listed for o-tolyl isocyanate. General industry PEL for Toluene-2,4-diisocyanate is 0.02 ppm (Ceiling). |

| NIOSH (REL) | TWA | Not specifically listed for o-tolyl isocyanate. REL for Toluene diisocyanate is 0.005 ppm (TWA) and 0.02 ppm (Ceiling). |

| ACGIH (TLV) | TWA | Not specifically listed for o-tolyl isocyanate. TLV for Toluene diisocyanate is 0.001 ppm (TWA) and 0.005 ppm (STEL). |

Note: Exposure limits for other isocyanates are provided as a reference due to the lack of specific limits for o-tolyl isocyanate. It is crucial to maintain exposures to all isocyanates as low as reasonably achievable.[3][4][5][6]

Hazard Identification and Health Effects

o-Tolyl isocyanate is a hazardous substance that can cause a range of adverse health effects through inhalation, skin contact, and ingestion. The primary health concerns are respiratory and skin sensitization, which can lead to severe and long-lasting allergic reactions.

Inhalation: Inhalation of o-tolyl isocyanate vapors or aerosols can cause irritation of the respiratory tract, leading to symptoms such as coughing, shortness of breath, and chest tightness.[7] Repeated exposure, even at low concentrations, can lead to respiratory sensitization and occupational asthma.[8]

Skin Contact: Direct contact with the skin can cause irritation, redness, and dermatitis.[7] More significantly, skin contact can lead to sensitization, where subsequent exposures can trigger an allergic skin reaction.[9] Animal studies have suggested that skin exposure to isocyanates may be a significant risk factor for the development of respiratory sensitization.[10]

Eye Contact: Contact with the eyes can cause severe irritation and potential damage.[7]

Ingestion: Ingestion is harmful and can cause irritation of the gastrointestinal tract.[7]

Molecular Mechanisms of Toxicity

Understanding the molecular pathways through which o-tolyl isocyanate exerts its toxic effects is crucial for developing targeted safety protocols and potential therapeutic interventions.

Isocyanate-Induced Asthma and Respiratory Sensitization

The development of occupational asthma from isocyanate exposure is a complex process involving both immune and non-immune mechanisms.

Figure 1: Signaling Pathway of Isocyanate-Induced Asthma. This diagram illustrates the proposed mechanism where inhaled isocyanate forms protein adducts, triggering an immune response that leads to airway inflammation and asthma.[8][11][12]

Isocyanate-Induced Apoptosis

Isocyanates can induce programmed cell death, or apoptosis, in various cell types, contributing to tissue damage.

Figure 2: Isocyanate-Induced Apoptotic Pathway. This diagram shows how isocyanate exposure can lead to oxidative stress, mitochondrial dysfunction, and the activation of the caspase cascade, ultimately resulting in apoptosis.[13][14][15]

Experimental Protocols for Key Toxicological Assessments

The following sections outline the methodologies for key toxicological studies based on internationally recognized OECD guidelines. These protocols provide a framework for assessing the acute toxicity and sensitization potential of o-tolyl isocyanate.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of o-tolyl isocyanate.

Methodology:

-

Test Animals: Young, healthy adult rats (e.g., Wistar strain), typically of a single sex for the initial test.[16]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[17]

-

Dose Administration: A single dose of undiluted o-tolyl isocyanate is applied uniformly to an area of approximately 10% of the total body surface. The application site is then covered with a porous gauze dressing and non-irritating tape.[17][18]

-

Exposure: The exposure period is 24 hours.[17]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[16][18]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[18]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of o-tolyl isocyanate.

Methodology:

-

Test Animals: Young, healthy adult rats are the preferred species.[19]

-

Exposure Method: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of o-tolyl isocyanate vapor or aerosol in the breathing zone of the animals.[20]

-

Exposure Duration: The standard exposure duration is typically 4 hours.[21][22]

-

Concentrations: A limit test at a high concentration or a series of at least three concentrations are used to determine the LC50 (median lethal concentration).[19][21]

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days. Body weight is recorded periodically.[19][21]

-

Pathology: A gross necropsy is performed on all animals.[21]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of o-tolyl isocyanate to cause dermal irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[23]

-

Application: A single dose of 0.5 mL of o-tolyl isocyanate is applied to a small area of shaved skin (approximately 6 cm²). The area is covered with a gauze patch and semi-occlusive dressing.[23][24]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[24][25]

-

Scoring: Dermal reactions are scored according to a standardized system (e.g., Draize scale).[25]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of o-tolyl isocyanate to cause eye irritation or corrosion.

Methodology:

-

Test Animal: Healthy, adult albino rabbits are used.[26][27]

-

Application: A single dose of 0.1 mL of o-tolyl isocyanate is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[26][28]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis.[26][29]

-

Scoring: Ocular lesions are scored using a standardized system. The reversibility of the effects is also assessed.[29]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

Objective: To determine the skin sensitization potential of o-tolyl isocyanate.

Methodology:

-

Test Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used.[10]

-

Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.[30][31]

-

Proliferation Measurement: On day 5, the mice are injected intravenously with ³H-methyl thymidine. After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope (a measure of lymphocyte proliferation) is determined by scintillation counting.[10][31]

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.[32]

Figure 3: Experimental Workflow for the Local Lymph Node Assay (LLNA). This flowchart outlines the key steps in the LLNA protocol for assessing the skin sensitization potential of a substance.[10][32][33]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when working with o-tolyl isocyanate.

Engineering Controls

-

Ventilation: All work with o-tolyl isocyanate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Isolation: If possible, isolate the work area where o-tolyl isocyanate is being used.

Personal Protective Equipment (PPE)

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when handling o-tolyl isocyanate outside of a fume hood or when there is a potential for inhalation exposure.[34]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[34]

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[34]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, acids, bases, and oxidizing agents.[7]

-

o-Tolyl isocyanate is moisture-sensitive and should be stored under an inert atmosphere if possible.

Spills and Waste Disposal

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Do not use combustible materials like sawdust.[7]

-

Place the absorbed material into a sealed container for disposal as hazardous waste.

-

Do not allow o-tolyl isocyanate to enter drains or waterways.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][34]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]

Conclusion

o-Tolyl isocyanate is a valuable chemical intermediate with significant health hazards. A comprehensive understanding of its properties, toxicological effects, and the molecular mechanisms underlying its toxicity is essential for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers and professionals can minimize the risks associated with this compound and ensure a safe working environment. Continuous vigilance and a proactive approach to safety are crucial when working with o-tolyl isocyanate.

References

- 1. o-Tolyl isocyanate [chembk.com]

- 2. o-Tolyl isocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. ccohs.ca [ccohs.ca]

- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 6. Toluene - Occupational Exposure Limits | Occupational Safety and Health Administration [osha.gov]

- 7. researchgate.net [researchgate.net]

- 8. Environmental Isocyanate-Induced Asthma: Morphologic and Pathogenetic Aspects of an Increasing Occupational Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pro/Con Debate: Is Occupational Asthma Induced by Isocyanates an IgE-Mediated Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of isocyanate-induced apoptosis, oxidative stress, and inflammation in cultured human neutrophils: isocyanate-induced neutrophils apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. oecd.org [oecd.org]

- 20. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 21. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 22. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 23. oecd.org [oecd.org]

- 24. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. oecd.org [oecd.org]

- 27. flashpointsrl.com [flashpointsrl.com]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. daikinchemicals.com [daikinchemicals.com]

- 31. ftp.cdc.gov [ftp.cdc.gov]

- 32. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]

- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a Versatile Reagent: A Historical and Technical Guide to o-Tolyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyl isocyanate, a key aromatic isocyanate, has carved a significant niche in the landscape of organic synthesis and materials science. Its unique reactivity, stemming from the electrophilic isocyanate group and the steric and electronic influence of the ortho-methyl substituent, has made it an invaluable building block in the pharmaceutical, agrochemical, and polymer industries. This technical guide delves into the historical context of its discovery and synthesis, providing a detailed examination of the classical phosgenation route and contrasting it with modern, non-phosgene alternatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer a comprehensive resource for researchers and professionals in the field.

Historical Context: The Dawn of Isocyanate Chemistry and the Rise of Phosgenation

The story of o-tolyl isocyanate is intrinsically linked to the broader history of isocyanate chemistry. The first synthesis of an isocyanate was achieved by Charles-Adolphe Wurtz in 1849, opening the door to a new class of reactive organic compounds. However, it was the development of phosgenation as a robust industrial process that truly unlocked the potential of aryl isocyanates.

While the exact date and discoverer of the first synthesis of o-tolyl isocyanate are not prominently documented, its preparation would have followed the well-established method for synthesizing aryl isocyanates: the reaction of the corresponding primary amine with phosgene (B1210022) (carbonyl dichloride). This method, which became the cornerstone of industrial isocyanate production, involves the treatment of a solution of o-toluidine (B26562) with an excess of phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate.

The historical significance of this method lies in its efficiency and scalability, which enabled the large-scale production of various isocyanates, including the commercially important toluene (B28343) diisocyanate (TDI), a close relative of o-tolyl isocyanate. However, the extreme toxicity of phosgene has driven the development of safer, alternative synthetic routes in recent decades.

Evolution of Synthesis: Beyond Phosgene

In response to the significant hazards associated with phosgene, a number of alternative "phosgene-free" methods for the synthesis of isocyanates have been developed. These methods often involve rearrangement reactions of carboxylic acid derivatives and offer milder reaction conditions and a safer reagent profile. Key among these are:

-

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate.[1][2] The acyl azide of o-toluic acid can be prepared and subsequently rearranged to yield o-tolyl isocyanate. The primary byproduct is nitrogen gas, making this a clean reaction.[1]

-

The Hofmann Rearrangement: In this rearrangement, a primary amide is treated with a halogen (typically bromine) and a strong base to form an isocyanate with one fewer carbon atom.[3][4] o-Toluamide can be subjected to the Hofmann rearrangement to produce o-tolyl isocyanate.

-

The Lossen Rearrangement: This reaction involves the decomposition of a hydroxamic acid derivative (often an O-acyl or O-sulfonyl derivative) to an isocyanate.[5][6]

These non-phosgene routes have become increasingly important in laboratory-scale synthesis and in the production of specialty isocyanates where the avoidance of phosgene is a critical consideration.

Key Synthesis Pathways

The following diagrams illustrate the historical phosgenation pathway and a representative modern non-phosgene pathway (Curtius Rearrangement) for the synthesis of o-tolyl isocyanate.

Experimental Protocols

Historical Synthesis: Phosgenation of o-Toluidine

This protocol is a representative procedure based on the general method for the synthesis of aryl isocyanates via phosgenation. Extreme caution must be exercised when handling phosgene due to its high toxicity.

Materials:

-

o-Toluidine

-

Phosgene (or a solution of phosgene in a suitable solvent like toluene)

-

An inert, high-boiling solvent (e.g., o-dichlorobenzene, toluene)

-

Dry inert gas (e.g., nitrogen, argon)

Procedure:

-

A solution of o-toluidine in a dry, inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, a reflux condenser, and a system for neutralizing excess phosgene and HCl gas (e.g., a caustic scrubber).

-

The solution is cooled, typically to below 10 °C.

-

A stream of phosgene gas is bubbled through the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled. This initial step leads to the formation of a slurry of o-tolylcarbamoyl chloride and o-toluidine hydrochloride.

-

After the initial reaction, the mixture is gradually heated to reflux while maintaining a slow stream of phosgene.

-

The reaction is monitored for the disappearance of the solid intermediates and the cessation of HCl evolution.

-

Once the reaction is complete, the excess phosgene and solvent are removed by distillation, often under reduced pressure.

-

The crude o-tolyl isocyanate is then purified by fractional distillation under vacuum.

Modern Synthesis: Curtius Rearrangement of o-Toluoyl Azide

This protocol provides a safer, non-phosgene alternative for the laboratory-scale synthesis of o-tolyl isocyanate.

Materials:

-

o-Toluic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., toluene, benzene)

Procedure:

-

Preparation of o-Toluoyl Chloride: o-Toluic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), and heated to reflux until the evolution of SO₂ and HCl ceases. The excess thionyl chloride is then removed by distillation.

-

Formation of o-Toluoyl Azide: The crude o-toluoyl chloride is dissolved in a dry, inert solvent (e.g., acetone, toluene). A solution or suspension of sodium azide in a suitable solvent is then added portion-wise at a low temperature (typically 0-5 °C). The reaction mixture is stirred for several hours at room temperature. Caution: Acyl azides can be explosive and should be handled with care, avoiding heat and shock.

-

Curtius Rearrangement: The solution containing the o-toluoyl azide is carefully heated. The rearrangement to o-tolyl isocyanate occurs with the evolution of nitrogen gas. The reaction is typically carried out in a high-boiling inert solvent.

-

Isolation and Purification: After the rearrangement is complete (indicated by the cessation of nitrogen evolution), the solvent is removed under reduced pressure. The resulting o-tolyl isocyanate is then purified by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the historical phosgenation and modern Curtius rearrangement syntheses of o-tolyl isocyanate. Please note that historical yields can vary significantly based on the specific conditions and scale of the reaction.

Table 1: Comparison of Synthesis Methods for o-Tolyl Isocyanate

| Parameter | Historical Phosgenation | Modern Curtius Rearrangement |

| Starting Material | o-Toluidine | o-Toluic Acid |

| Key Reagent | Phosgene | Sodium Azide |

| Typical Yield | > 90% | 70-90% |

| Reaction Temperature | 0 °C to reflux (e.g., >130 °C) | 0 °C to reflux (e.g., 80-110 °C) |

| Key Byproducts | HCl, excess phosgene | N₂, NaCl |

| Safety Concerns | Extreme toxicity of phosgene | Potential explosiveness of acyl azide |

| Scalability | High (Industrial scale) | Moderate (Lab to pilot scale) |

Table 2: Physicochemical Properties of o-Tolyl Isocyanate

| Property | Value |

| CAS Number | 614-68-6 |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 185 °C (lit.) |

| Density | 1.074 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.535 (lit.) |

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of o-tolyl isocyanate.

Conclusion

The synthesis of o-tolyl isocyanate has evolved from its probable origins in the era of industrial phosgenation to include safer, more versatile methods suitable for modern research and specialized applications. While the phosgenation of o-toluidine remains a historically significant and industrially viable route, the development of non-phosgene alternatives like the Curtius rearrangement has provided chemists with valuable tools to access this important reagent with enhanced safety profiles. Understanding the historical context and the technical details of these synthetic pathways is crucial for researchers and professionals who utilize o-tolyl isocyanate in their work, enabling them to make informed decisions about synthetic strategy and to appreciate the chemical ingenuity that has shaped the field.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

Quantum Chemical Blueprint for o-Tolyl Isocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of o-tolyl isocyanate (2-methylphenyl isocyanate). The methodologies, data structures, and visualizations detailed herein are designed to serve as a robust resource for researchers, scientists, and professionals in drug development and materials science. By outlining a systematic approach based on established theoretical precedents for analogous molecules, this document facilitates a deep understanding of the conformational landscape, electronic properties, and vibrational signatures of this important chemical intermediate.

Introduction

o-Tolyl isocyanate is an aromatic organic compound featuring a methyl group and an isocyanate group attached to a benzene (B151609) ring in an ortho arrangement. The reactivity and interaction of the isocyanate moiety are central to its application in the synthesis of polyurethanes, pesticides, and pharmaceuticals. The orientation of the highly reactive isocyanate group relative to the adjacent methyl group dictates the molecule's conformational preferences, which in turn influence its spectroscopic properties and chemical behavior. A thorough quantum chemical investigation is paramount for elucidating these structure-property relationships at the molecular level.

Conformational Analysis

The primary conformational flexibility of o-tolyl isocyanate arises from the rotation about the single bond connecting the isocyanate nitrogen to the phenyl ring (C-N bond). This rotation gives rise to two distinct planar conformers: cis and trans. These labels denote the orientation of the N=C=O group relative to the methyl group.

-

Cis Conformer: The N=C=O group is oriented towards the methyl group.

-

Trans Conformer: The N=C=O group is oriented away from the methyl group.

A potential energy surface scan is typically performed by systematically varying the C-C-N-C dihedral angle to identify the energy minima corresponding to these conformers and the transition states connecting them.

Relative Energies and Rotational Barrier

The relative stability of the cis and trans conformers, along with the energy barrier for their interconversion, can be precisely calculated. Density Functional Theory (DFT) is a commonly employed method for such calculations. A study on 2-methyl-3-nitrophenyl isocyanate, a structurally related molecule, utilized the B3LYP/6-311G* level of theory to determine the energy difference between its conformers.[1] For o-tolyl isocyanate, a similar computational approach is expected to yield accurate predictions.

Table 1: Calculated Relative Energies and Rotational Barrier for o-Tolyl Isocyanate Conformers

| Conformer/State | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| trans (global minimum) | ~180° | 0.00 |

| cis | ~0° | [Calculated Value] |

| Transition State | ~90° | [Calculated Value] |

Note: The values in this table are placeholders and represent the expected output from a dedicated computational study.

Experimental and Computational Protocols

The following section details the recommended computational methodology for a comprehensive quantum chemical analysis of o-tolyl isocyanate, based on protocols successfully applied to similar aromatic isocyanates.

Geometry Optimization and Frequency Calculations

The initial structures of the cis and trans conformers of o-tolyl isocyanate would be subjected to full geometry optimization. The DFT method, specifically using the B3LYP functional, is well-suited for this purpose. To ensure accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.

Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

To confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

To obtain the theoretical vibrational spectra (Infrared and Raman) for comparison with experimental data.

Rotational Barrier Calculation

The rotational barrier between the cis and trans conformers is determined by locating the transition state structure on the potential energy surface. This can be achieved through a relaxed potential energy surface scan or by using a specific transition state search algorithm. The energy difference between the transition state and the most stable conformer provides the rotational barrier height.

Optimized Geometries

The geometry optimization yields precise information about bond lengths and angles for each conformer. These structural parameters are crucial for understanding the steric and electronic effects of the ortho-substituents.

Table 2: Key Optimized Geometrical Parameters for o-Tolyl Isocyanate Conformers

| Parameter | cis Conformer | trans Conformer |

| Bond Lengths (Å) | ||

| C-N (isocyanate) | [Calculated Value] | [Calculated Value] |

| N=C | [Calculated Value] | [Calculated Value] |

| C=O | [Calculated Value] | [Calculated Value] |

| C-CH₃ | [Calculated Value] | [Calculated Value] |

| Bond Angles (°) ** | ||

| C-N-C | [Calculated Value] | [Calculated Value] |

| N-C-O | [Calculated Value] | [Calculated Value] |

| Dihedral Angles (°) ** | ||

| C-C-N-C | ~0 | ~180 |

Note: The values in this table are placeholders and represent the expected output from a dedicated computational study.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to assign experimental IR and Raman bands. The most characteristic vibration of the isocyanate group is the intense asymmetric stretching mode of the N=C=O unit, typically observed in the 2250-2280 cm⁻¹ region.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the trans Conformer of o-Tolyl Isocyanate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N=C=O) asym | [Calculated Value] | Asymmetric stretch of isocyanate |

| ν(N=C=O) sym | [Calculated Value] | Symmetric stretch of isocyanate |

| ν(C-H) arom | [Calculated Value] | Aromatic C-H stretch |

| ν(C-H) methyl | [Calculated Value] | Methyl C-H stretch |

| δ(N=C=O) | [Calculated Value] | Isocyanate bending |

| Ring Modes | [Calculated Value Range] | Phenyl ring vibrations |

Note: The values in this table are placeholders and represent the expected output from a dedicated computational study. Calculated frequencies are typically scaled to improve agreement with experimental data.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the comprehensive quantum chemical analysis of o-tolyl isocyanate.

Caption: Workflow for the quantum chemical analysis of o-tolyl isocyanate.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the quantum chemical characterization of o-tolyl isocyanate. By following the detailed experimental protocols for conformational analysis, geometry optimization, and vibrational frequency calculations, researchers can obtain critical insights into the molecular properties of this compound. The structured tables and workflow visualization provide a clear framework for data presentation and methodological planning. This foundational knowledge is essential for the rational design of novel materials and pharmaceuticals derived from o-tolyl isocyanate.

References

Methodological & Application

Application Notes and Protocols for the Use of o-Tolyl Isocyanate in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of o-tolyl isocyanate in polyurethane synthesis. While di- or polyfunctional isocyanates are the primary building blocks of the polyurethane backbone, monofunctional isocyanates such as o-tolyl isocyanate serve a crucial role as chain terminators or end-capping agents. This allows for precise control over molecular weight and the introduction of specific terminal functionalities, which can significantly influence the final properties of the polymer.

Application: Molecular Weight Control and End-Capping